Methyl 4-methoxy-2-methylbenzoylformate

Description

BenchChem offers high-quality Methyl 4-methoxy-2-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxy-2-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMNSJGEEJTESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 4-methoxy-2-methylbenzoylformate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methoxy-2-methylbenzoylformate

Introduction

Methyl 4-methoxy-2-methylbenzoylformate is an aromatic α-keto ester, a class of compounds of significant interest in medicinal chemistry and organic synthesis. α-Keto esters serve as versatile intermediates for the synthesis of a wide range of biologically active molecules, including analgesics and anti-inflammatory agents.[1][2] Their unique structural motif, featuring adjacent carbonyl groups, allows for diverse chemical transformations.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 4-methoxy-2-methylbenzoylformate, outlines detailed protocols for its empirical characterization, and offers insights into its stability and handling for research and development applications. While specific experimental data for this molecule is limited, this document synthesizes information from available commercial sources and established principles for analogous compounds.

Chemical Identity and Structure

The fundamental step in characterizing any chemical entity is to establish its unequivocal identity through its structure and nomenclature.

Chemical Structure

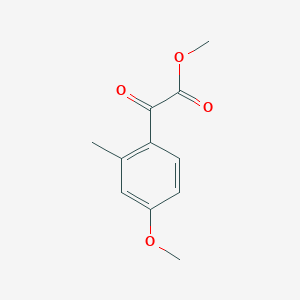

The structure of Methyl 4-methoxy-2-methylbenzoylformate is defined by a benzene ring substituted with a methyl group at position 2, a methoxy group at position 4, and a methyl benzoylformate group at position 1.

Caption: 2D Chemical Structure of Methyl 4-methoxy-2-methylbenzoylformate.

Identifiers

A summary of the key chemical identifiers for Methyl 4-methoxy-2-methylbenzoylformate is presented in the table below. These identifiers are crucial for database searches and regulatory submissions.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | N/A |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| InChI | 1S/C11H12O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6H,1-3H3 | [3] |

| InChIKey | FKMNSJGEEJTESQ-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(C)=C(C=C1)C(=O)C(=O)OC | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Summary of Properties

The table below summarizes the known and predicted physicochemical properties of Methyl 4-methoxy-2-methylbenzoylformate.

| Property | Value | Method | Source |

| Molecular Weight | 208.21 g/mol | Calculated | N/A |

| Physical Form | Expected to be a solid or semi-solid | Inferred from related compounds | |

| Purity | ≥ 97% | Commercially available | [3] |

| LogP (Octanol/Water) | Predicted: ~2.0-2.5 | Computational (e.g., XLogP3) | [4] |

| pKa | Not available | N/A | N/A |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetone, chloroform) and poorly soluble in water | Inferred from related compounds | [5] |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimental value for Methyl 4-methoxy-2-methylbenzoylformate is not available, computational models can provide a reliable estimate. A predicted LogP in the range of 2.0-2.5 suggests moderate lipophilicity. This property is a key factor in membrane permeability and protein binding.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base. As an ester, Methyl 4-methoxy-2-methylbenzoylformate is not expected to have a significant pKa in the physiological range. However, the α-keto group can influence the electronic properties of the molecule. The determination of its pKa would require experimental titration.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a compound. The following sections describe the expected spectral data for Methyl 4-methoxy-2-methylbenzoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons on the ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (keto and ester), the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic for α-keto esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of Methyl 4-methoxy-2-methylbenzoylformate is expected to exhibit strong absorption bands corresponding to:

-

C=O stretching (ester): ~1730-1750 cm⁻¹

-

C=O stretching (ketone): ~1680-1700 cm⁻¹

-

C-O stretching (ester and ether): ~1100-1300 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching (methyl groups): ~2850-2960 cm⁻¹[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[8] Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following detailed protocols are provided for the experimental determination of key physicochemical properties.

Protocol for Determination of LogP by HPLC

This protocol describes a standardized method for determining the octanol-water partition coefficient using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for LogP Determination by HPLC.

Methodology:

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of acetonitrile and water, filtered and degassed.[9]

-

Procedure: a. Prepare a stock solution of Methyl 4-methoxy-2-methylbenzoylformate and a set of calibration standards with known LogP values. b. Equilibrate the HPLC column with the mobile phase. c. Inject each standard and the test compound, and record the retention times. d. Calculate the capacity factor (k') for each compound. e. Plot a calibration curve of log(k') versus the known LogP values of the standards. f. Determine the LogP of Methyl 4-methoxy-2-methylbenzoylformate by interpolating its log(k') value on the calibration curve.

Protocol for Stability Assessment

The stability of α-keto esters is a critical consideration, as they can be susceptible to degradation.[10][11] A forced degradation study can identify potential degradation pathways.[12]

Methodology:

-

Sample Preparation: Prepare solutions of Methyl 4-methoxy-2-methylbenzoylformate in appropriate solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.[12]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.[12]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[12]

-

Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the compound to UV light according to ICH guidelines.

-

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient mobile phase) to quantify the parent compound and detect any degradation products.

Conclusion

Methyl 4-methoxy-2-methylbenzoylformate is a valuable building block in synthetic chemistry with potential applications in drug discovery. This guide has provided a detailed overview of its chemical identity, known and predicted physicochemical properties, and expected spectroscopic data. The outlined experimental protocols offer a robust framework for the empirical determination of its key characteristics, ensuring data integrity and reproducibility. A thorough understanding of these properties is essential for its effective use in research and development, enabling scientists to harness its full potential in the creation of novel molecules.

References

-

PubChem. Methyl 4-formyl-2-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. RSC. Available from: [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester. National Institute of Standards and Technology. Available from: [Link]

-

Anshul Specialty Molecules. Methyl Benzoylformate. Available from: [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Multidisciplinary Digital Publishing Institute. Available from: [Link]

-

ResearchGate. In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. Available from: [Link]

-

Helms Workshop. 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0239650). Available from: [Link]

-

PubMed. Studies on the synthesis and stability of α-ketoacyl peptides. National Center for Biotechnology Information. Available from: [Link]

-

Science.gov. aromatic alpha-keto acids: Topics by Science.gov. Available from: [Link]

-

PureSynth. Methyl 4-Methoxy-2-Methylbenzoate 98.0%(GC). Available from: [Link]

-

PrepChem.com. Synthesis of methyl benzoylformate. Available from: [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000260. Available from: [Link]

-

SIELC Technologies. Methyl 4-methoxybenzoate. Available from: [Link]

- Google Patents. CN105330547A - Methyl benzoylformate highly selective synthetic method.

-

Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy. Available from: [Link]

-

PubMed. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. National Center for Biotechnology Information. Available from: [Link]

-

De Gruyter. 4 Mass Spectrometry. Available from: [Link]

-

BMRB. Methyl (4-methoxy)cinnamate (C10 H10 O3). Biological Magnetic Resonance Bank. Available from: [Link]

-

PubChem. Methyl 4-[methoxy(methyl)carbamoyl]benzoate. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. Methyl 2-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate - Optional[13C NMR]. Available from: [Link]

-

Semantic Scholar. Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available from: [Link]

-

Semantic Scholar. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available from: [Link]

-

PubMed Central. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Methyl Benzoylformate [anshulchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. METHYL 4-METHOXY-2-METHYLBENZOYLFORMATE [sigmaaldrich.com]

- 4. Methyl 4-formyl-2-methoxybenzoate | C10H10O4 | CID 18510332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]

- 10. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aromatic alpha-keto acids: Topics by Science.gov [science.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-methoxy-2-methylbenzoylformate CAS number and chemical identity

An In-depth Technical Guide to Methyl 4-methoxy-2-methylbenzoylformate

Abstract

Methyl 4-methoxy-2-methylbenzoylformate is an α-keto ester of significant interest in synthetic organic chemistry. Its unique structure, featuring a sterically hindered ortho-methyl group and an electron-donating para-methoxy group on the phenyl ring, makes it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol, in-depth spectroscopic analysis, and a discussion of its potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

Methyl 4-methoxy-2-methylbenzoylformate, also known by its IUPAC name methyl (4-methoxy-2-methylphenyl)(oxo)acetate, is a distinct organic compound. While a specific CAS Number is not prominently listed in major chemical databases, it is uniquely identified by its MDL number.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | N/A |

| Synonym(s) | methyl (4-methoxy-2-methylphenyl)(oxo)acetate | Sigma-Aldrich |

| MDL Number | MFCD11617601 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₂O₄ | Calculated |

| Molecular Weight | 208.21 g/mol | Sigma-Aldrich |

| InChI Key | FKMNSJGEEJTESQ-UHFFFAOYSA-N | Sigma-Aldrich |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | N/A |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | N/A |

Chemical Structure:

The molecular architecture is characterized by a central α-keto ester moiety attached to a 2,4-disubstituted benzene ring.

Caption: Chemical structure of Methyl 4-methoxy-2-methylbenzoylformate.

Synthesis and Mechanistic Insights

This multi-step synthesis prioritizes commercially available starting materials and employs reliable, high-yielding reactions.

Caption: Proposed synthetic workflow for Methyl 4-methoxy-2-methylbenzoylformate.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of Methyl (4-methoxy-2-methylphenyl)acetate

This precursor can be synthesized from 4-methoxy-2-methylbenzoic acid via Fischer esterification, a classic and reliable method.

-

Reaction Setup: To a solution of 4-methoxy-2-methylbenzoic acid (1.0 eq.) in methanol (10-15 volumes), add concentrated sulfuric acid (0.2-0.3 eq.) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The causality here is to drive the equilibrium towards the product by using an excess of the alcohol reactant.

-

Monitoring: Track the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexanes.

-

Work-up: After cooling to room temperature, remove excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester, which can be purified by silica gel chromatography if necessary.

Step 2: α-Oxidation to Methyl 4-methoxy-2-methylbenzoylformate

The crucial α-keto functionality is introduced via oxidation of the benzylic position adjacent to the ester. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl (4-methoxy-2-methylphenyl)acetate (1.0 eq.) in a suitable solvent like dioxane.

-

Reagent Addition: Add selenium dioxide (1.1-1.5 eq.) to the solution. The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux (approx. 101°C in dioxane) for 12-24 hours. The elevated temperature is necessary to overcome the activation energy for the oxidation.

-

Monitoring: Monitor the reaction by TLC for the formation of the more polar product spot.

-

Work-up: Cool the reaction mixture and filter to remove the black selenium byproduct. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 4-methoxy-2-methylbenzoylformate.

Spectroscopic Analysis and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are expected.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (3H) | δ 6.7-7.8 ppm | Three distinct signals in the aromatic region, with coupling patterns dictated by their positions. |

| Methoxy Protons (-OCH₃, 3H) | δ ~3.8 ppm (singlet) | Characteristic singlet for a methoxy group attached to an aromatic ring. | |

| Ester Methyl Protons (-COOCH₃, 3H) | δ ~3.9 ppm (singlet) | Slightly downfield shift due to the proximity of the adjacent carbonyl group. | |

| Aromatic Methyl Protons (-CH₃, 3H) | δ ~2.4 ppm (singlet) | Typical chemical shift for a methyl group on a benzene ring. | |

| ¹³C NMR | Keto Carbonyl (C=O) | δ 185-195 ppm | Highly deshielded signal characteristic of a ketone carbonyl.[1] |

| Ester Carbonyl (C=O) | δ 160-165 ppm | Deshielded signal typical for an ester carbonyl.[2] | |

| Aromatic Carbons | δ 110-160 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |

| Methoxy Carbon (-OCH₃) | δ ~55 ppm | Standard chemical shift for a methoxy carbon. | |

| Ester Methyl Carbon (-COOCH₃) | δ ~52 ppm | Typical shift for the methyl carbon of a methyl ester. | |

| Aromatic Methyl Carbon (-CH₃) | δ ~20 ppm | Standard chemical shift for an aromatic methyl carbon. | |

| IR Spec. | Keto C=O Stretch | ~1730 cm⁻¹ (strong) | Characteristic strong absorption for an α-keto carbonyl group.[3] |

| Ester C=O Stretch | ~1750 cm⁻¹ (strong) | Strong absorption for the ester carbonyl, often slightly higher than the keto C=O.[4] | |

| C-O Stretches | 1250-1050 cm⁻¹ (strong) | Two strong bands are expected for the C-O single bond stretches of the ester and ether.[4] | |

| Aromatic C-H Stretch | >3000 cm⁻¹ (weak) | Typical for sp² C-H bonds. | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ (medium) | From the methyl and methoxy groups. |

Applications and Research Context

While specific applications for Methyl 4-methoxy-2-methylbenzoylformate are not extensively documented, its structural class—α-keto esters—are highly valuable intermediates in organic synthesis.[5]

-

Pharmaceutical Synthesis: The α-keto ester functionality is a versatile handle for constructing heterocyclic compounds, which form the core of many pharmaceutical agents. Compounds with substituted benzoyl moieties are explored for various biological activities, including antimicrobial and antifungal applications.[6][7]

-

Agrochemicals: This molecule can serve as a building block for novel herbicides and pesticides, where precise substitution patterns on the aromatic ring are crucial for biological activity and selectivity.[5]

-

Material Science: Benzoylformate derivatives can act as photoinitiators in polymerization processes, particularly in the formulation of UV-curable coatings and inks.

The presence of the ortho-methyl and para-methoxy groups can be strategically utilized to influence the molecule's reactivity, solubility, and binding affinity to biological targets, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery.[8]

Safety and Handling

As a laboratory chemical, Methyl 4-methoxy-2-methylbenzoylformate should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. PMC. Available at: [Link]

-

Synthesis of methyl 2-methoxy-4-acetylphenoxyacetate. PrepChem.com. Available at: [Link]

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC. Available at: [Link]

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. Available at: [Link]

-

Methyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

- 4-methoxy methyl acetoacetate preparation method. Google Patents.

- Preparation method of alpha-keto ester. Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl (4-Methoxy-2-methylphenyl)acetate [benchchem.com]

Introduction to Methyl 4-methoxy-2-methylbenzoylformate and its Spectroscopic Significance

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Methyl 4-methoxy-2-methylbenzoylformate

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Methyl 4-methoxy-2-methylbenzoylformate. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound and require a deep understanding of its spectroscopic properties for characterization, quantification, and quality control. This document will delve into the theoretical basis for its UV-Vis absorption, provide a detailed experimental protocol for acquiring its spectrum, and offer insights into the interpretation of the spectral data.

Methyl 4-methoxy-2-methylbenzoylformate is an organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a substituted aromatic ring and a benzoylformate moiety, gives rise to a characteristic UV-Vis absorption profile. The analysis of this spectrum is crucial for confirming the compound's identity, determining its concentration in solution, and studying its electronic properties.

The chromophoric nature of Methyl 4-methoxy-2-methylbenzoylformate arises from its conjugated system, which includes the benzene ring, the carbonyl group, and the ester group. The presence of auxochromes, such as the methoxy and methyl groups, further influences the absorption characteristics. Understanding the interplay of these structural features is key to interpreting its UV-Vis spectrum.

Theoretical Principles of UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[1][2] This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[2] For organic molecules like Methyl 4-methoxy-2-methylbenzoylformate, the most significant electronic transitions are:

-

π → π* transitions: These occur in molecules with conjugated π-systems, such as aromatic rings and double bonds. They are typically characterized by high molar absorptivity (ε).[3][4]

-

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carbonyl and methoxy groups, to an anti-bonding π* orbital. These transitions are generally weaker (lower ε) than π → π* transitions.[2][5]

The Beer-Lambert law is a fundamental principle in quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6][7]

Predicted UV-Vis Absorption Spectrum of Methyl 4-methoxy-2-methylbenzoylformate

Based on the structure of Methyl 4-methoxy-2-methylbenzoylformate, we can predict the key features of its UV-Vis absorption spectrum. The primary chromophore is the substituted benzoyl system.

-

π → π* Transitions: The aromatic ring and the conjugated carbonyl group will give rise to strong π → π* absorption bands. Aromatic compounds typically show a strong absorption band around 250-280 nm.[2] The extended conjugation in the benzoylformate system is expected to cause a bathochromic (red) shift to longer wavelengths.

-

n → π* Transitions: The carbonyl group will also exhibit a weaker n → π* transition at a longer wavelength, typically in the range of 270-300 nm for ketones.[2][5]

The presence of the electron-donating methoxy group (-OCH₃) and methyl group (-CH₃) on the benzene ring will likely cause a further bathochromic shift and a hyperchromic effect (increased absorbance intensity) due to their influence on the electronic distribution within the conjugated system.

Table 1: Predicted UV-Vis Absorption Characteristics of Methyl 4-methoxy-2-methylbenzoylformate

| Electronic Transition | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 250 - 290 | High |

| n → π | 300 - 350 | Low |

Experimental Protocol for Measuring the UV-Vis Spectrum

This section provides a detailed, step-by-step methodology for accurately measuring the UV-Vis absorption spectrum of Methyl 4-methoxy-2-methylbenzoylformate.

Materials and Instrumentation

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Solvent: A UV-grade solvent that does not absorb significantly in the region of interest. Common choices include ethanol, methanol, or cyclohexane.[8][9] The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism).[6][10][11]

-

Analyte: High-purity Methyl 4-methoxy-2-methylbenzoylformate.

-

Volumetric glassware and analytical balance.

Experimental Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Procedure

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[1]

-

Solvent Selection: Choose a suitable UV-grade solvent in which the analyte is soluble and which is transparent in the expected absorption region.

-

Sample Preparation:

-

Accurately weigh a small amount of Methyl 4-methoxy-2-methylbenzoylformate.

-

Dissolve the compound in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Perform serial dilutions to obtain a working solution with an expected absorbance in the optimal range of the instrument (typically 0.1 to 1.0 AU).

-

-

Baseline Correction:

-

Sample Measurement:

-

Empty and rinse the cuvette with a small amount of the sample solution before filling it approximately three-quarters full.

-

Ensure the outside of the cuvette is clean and dry before placing it in the sample holder.

-

Acquire the absorption spectrum of the sample solution over the same wavelength range as the baseline.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L).

-

Interpretation of the Spectrum and Factors Influencing Absorption

The resulting UV-Vis spectrum should be analyzed to identify the characteristic absorption bands. The position (λmax), intensity (ε), and shape of these bands provide valuable structural information.

Solvent Effects

The polarity of the solvent can significantly affect the UV-Vis spectrum.[6][10][11]

-

π → π* Transitions: Increasing solvent polarity often leads to a small bathochromic (red) shift.

-

n → π* Transitions: Increasing solvent polarity typically causes a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state, thus increasing the energy required for excitation.[10]

It is therefore crucial to report the solvent used when presenting UV-Vis spectral data.

Effect of pH

For compounds with ionizable groups, the pH of the solution can alter the electronic structure and thus the UV-Vis spectrum. While Methyl 4-methoxy-2-methylbenzoylformate does not have strongly acidic or basic groups, extreme pH values could potentially lead to hydrolysis of the ester, which would alter the spectrum.

Applications in Research and Drug Development

-

Purity Assessment: The UV-Vis spectrum can serve as a fingerprint for Methyl 4-methoxy-2-methylbenzoylformate, allowing for the qualitative assessment of purity. The presence of unexpected peaks may indicate impurities.

-

Quantitative Analysis: Using the Beer-Lambert law, the concentration of the compound in a solution can be accurately determined. This is essential for dose-response studies and formulation development.

-

Reaction Monitoring: The progress of chemical reactions involving the synthesis or modification of Methyl 4-methoxy-2-methylbenzoylformate can be monitored by observing changes in the UV-Vis spectrum over time.

Conclusion

The UV-Vis absorption spectrum of Methyl 4-methoxy-2-methylbenzoylformate is a powerful tool for its characterization and quantification. By understanding the underlying electronic transitions and the influence of experimental parameters such as solvent choice, researchers can effectively utilize this technique. The predicted spectrum, characterized by strong π → π* and weaker n → π* transitions, provides a basis for experimental verification. The detailed protocol provided herein offers a robust framework for obtaining high-quality and reproducible spectral data, which is indispensable for scientific rigor in research and development.

References

- UV VISIBLE SPECTROSCOPY. (n.d.).

- Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs.

- Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd.

- Effect of solvent. (n.d.). Slideshare.

- Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015, August 24). JoVE.

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue Engineering.

- What is Effect of Solvent on UV Absorption Spectra. (2019, November 6). Spectroscopy | Organic Chemistry.

- Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. (n.d.). University of Houston Open Educational Resources.

- Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.

- Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024, March 17). Chemistry LibreTexts.

- How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). AZoOptics.

- UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.

- ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26).

Sources

- 1. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 2. azooptics.com [azooptics.com]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Effect of solvent | PPTX [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Virtual Labs [mas-iiith.vlabs.ac.in]

- 11. scribd.com [scribd.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]

Solubility of Methyl 4-methoxy-2-methylbenzoylformate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 4-methoxy-2-methylbenzoylformate in Organic Solvents

Abstract

Methyl 4-methoxy-2-methylbenzoylformate is a substituted aromatic keto-ester with potential applications as a building block in organic synthesis. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This technical guide provides a detailed examination of the structural attributes of Methyl 4-methoxy-2-methylbenzoylformate that govern its solubility. Due to the absence of extensive published quantitative data, this document focuses on providing a robust theoretical framework for solubility prediction and presents detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the utility and applicability of a compound. For a molecule like Methyl 4-methoxy-2-methylbenzoylformate, understanding its solubility profile is not merely an academic exercise; it is a critical prerequisite for:

-

Reaction Optimization: Most chemical reactions are carried out in solution to ensure reactants are in the same phase, facilitating molecular collisions and subsequent reaction. Selecting an appropriate solvent in which the starting materials, including Methyl 4-methoxy-2-methylbenzoylformate, are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Isolation: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in a solvent system at varying temperatures. An effective purification protocol can only be designed with accurate solubility data.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its bioavailability and the feasibility of creating stable, effective dosage forms.[1]

-

Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent for analysis.

This guide provides the foundational principles and actionable protocols to empower researchers to thoroughly characterize the solubility of Methyl 4-methoxy-2-methylbenzoylformate.

Molecular Structure and Its Influence on Solubility

The solubility of a substance is governed by the principle "like dissolves like," which emphasizes that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2] The structure of Methyl 4-methoxy-2-methylbenzoylformate (Molecular Formula: C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ) contains several functional groups that dictate its interactions with solvents.[3][4]

-

Aromatic Ring: The benzene ring is a large, non-polar feature, which contributes to the molecule's solubility in non-polar and moderately polar aromatic solvents (e.g., toluene, anisole).

-

Ester Group (-COOCH₃): This is a polar aprotic group. The carbonyl oxygen and ether oxygen are hydrogen bond acceptors, allowing for favorable interactions with polar protic solvents (like alcohols).

-

Keto Group (C=O): Adjacent to the ester, this carbonyl group is also polar and a hydrogen bond acceptor, further enhancing affinity for polar solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): This alkyl group is non-polar and contributes to van der Waals interactions.

Overall Polarity Assessment: The presence of four oxygen atoms imparts significant polarity to the molecule. However, the bulky, non-polar aromatic ring and methyl group counterbalance this. Therefore, Methyl 4-methoxy-2-methylbenzoylformate is best described as a moderately polar molecule . It lacks a hydroxyl or amine group, meaning it cannot act as a hydrogen bond donor.

The logical relationship between the molecule's structure and its expected solubility is illustrated below.

Caption: Logical framework for predicting solubility based on molecular structure.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and drawing analogies from similarly structured compounds like methyl 4-methoxybenzoate and methyl 4-bromobenzoate[5][6], we can establish a well-reasoned, qualitative prediction of solubility. This table should serve as a hypothesis to be confirmed by empirical testing.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Insoluble | The molecule's significant polarity from its four oxygen atoms will prevent dissolution in purely aliphatic, non-polar solvents.[6] |

| Aromatic | Toluene | Soluble | The aromatic ring of the solute will have favorable π-stacking interactions with the solvent. |

| Halogenated | Dichloromethane | Soluble | Halogenated solvents are effective at dissolving moderately polar compounds. |

| Ethers | Diethyl Ether, THF | Soluble | The polarity is well-matched, and similar compounds are known to be soluble in ether.[5] |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like"; the ester group on the solute will interact favorably with the ester solvent.[6] |

| Ketones | Acetone | Soluble | Acetone is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with multiple polar groups. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The solvent can act as a hydrogen bond donor to the solute's oxygen atoms. However, the non-polar bulk may limit high solubility.[6] |

| Highly Polar | Water | Insoluble | The large, non-polar aromatic ring and lack of hydrogen bond donating capability make it immiscible with water.[5][6] |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1] It is a robust and reliable method that ensures the solvent is fully saturated with the solute.

Materials and Equipment

-

Methyl 4-methoxy-2-methylbenzoylformate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid Methyl 4-methoxy-2-methylbenzoylformate to a pre-weighed vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.[1]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical, but this should be determined empirically (i.e., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[1]

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a pipette. Crucially, do not disturb the solid pellet.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic particulate matter that could inflate the solubility measurement.

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Summary and Reporting

All empirically determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results from the experimental work described above.

| Solvent | Solvent Class | Qualitative Solubility (Visual) | Quantitative Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (mol/L) |

| Hexane | Non-Polar | e.g., Insoluble | e.g., < 0.1 | e.g., < 0.0005 |

| Toluene | Aromatic | e.g., Soluble | ||

| Dichloromethane | Halogenated | e.g., Very Soluble | ||

| Ethyl Acetate | Ester | e.g., Very Soluble | ||

| Acetone | Ketone | e.g., Very Soluble | ||

| Ethanol | Polar Protic | e.g., Soluble | ||

| Methanol | Polar Protic | e.g., Moderately Soluble | ||

| Water | Highly Polar | e.g., Insoluble | e.g., < 0.01 | e.g., < 0.00005 |

Conclusion

While specific quantitative solubility data for Methyl 4-methoxy-2-methylbenzoylformate is not widely published, a thorough analysis of its molecular structure allows for a strong predictive framework. Its moderately polar nature, stemming from a combination of a non-polar aromatic core and multiple polar, hydrogen-bond-accepting functional groups, suggests good solubility in a range of common organic solvents from aromatics and esters to ketones and alcohols, with poor solubility expected in highly non-polar (alkanes) and highly polar (water) media. This guide provides the necessary theoretical foundation and a detailed, robust experimental protocol—the shake-flask method—to enable researchers to empirically determine the precise solubility of this compound. Such data is indispensable for the successful design of synthetic routes, purification schemes, and analytical methods involving Methyl 4-methoxy-2-methylbenzoylformate.

References

- Experiment: Solubility of Organic & Inorganic Compounds.Columbia University.

-

Experiment 1. Solubility of Organic Compounds. Scribd.[Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Solubility of Organic Compounds. University of Canterbury.[Link]

-

Methyl 4-hydroxy-2-methoxybenzoate. PubChem.[Link]

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap.[Link]

-

Synthesis of methyl benzoylformate. PrepChem.com.[Link]

-

METHYL 4-METHOXY-2-METHYLBENZOYLFORMATE. Sigma-Aldrich China.[Link]

Sources

A Comprehensive Guide to the Determination of the Molar Extinction Coefficient of Methyl 4-methoxy-2-methylbenzoylformate at 365 nm

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The molar extinction coefficient (ε), a fundamental constant for a chemical species, is a critical parameter in numerous quantitative analytical methodologies, particularly within the pharmaceutical and life sciences. This guide provides a comprehensive, in-depth technical overview of the principles and a field-proven protocol for the experimental determination of the molar extinction coefficient of Methyl 4-methoxy-2-methylbenzoylformate at a wavelength of 365 nm. This document is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to accurately and reliably determine this crucial photophysical property. The methodologies described herein are grounded in the principles of UV-Vis spectrophotometry and the Beer-Lambert law, ensuring a robust and reproducible approach.

Introduction: The Significance of the Molar Extinction Coefficient

Methyl 4-methoxy-2-methylbenzoylformate is a compound of interest in various chemical and pharmaceutical research domains. Its structural features, including the benzoylformate moiety, suggest potential applications as a photoinitiator or as an intermediate in the synthesis of biologically active molecules.[1][2] The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property of a molecule that quantifies how strongly it absorbs light at a specific wavelength.[3][4] Knowledge of ε at a given wavelength, such as 365 nm which is a common wavelength for UV curing applications and photo-initiated reactions, is indispensable for:

-

Quantitative Analysis: Determining the concentration of Methyl 4-methoxy-2-methylbenzoylformate in solution using UV-Vis spectroscopy.[5][6][7] This is a cornerstone of quality control, reaction monitoring, and formulation analysis.

-

Photochemical Studies: Understanding and predicting the efficiency of light absorption for photochemical reactions involving this compound.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Quantifying the compound in biological matrices, which is essential for drug development.

This guide will provide a self-validating protocol for the precise determination of the molar extinction coefficient of Methyl 4-methoxy-2-methylbenzoylformate at 365 nm.

Theoretical Foundation: The Beer-Lambert Law

The experimental determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law.[4][5] This law establishes a linear relationship between the absorbance of light and the properties of the substance through which the light is passing.[5] The Beer-Lambert Law is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless), which is a logarithmic measure of the amount of light absorbed by the sample.

-

ε (epsilon) is the molar extinction coefficient in units of L·mol⁻¹·cm⁻¹. This constant is specific to the chemical substance and the wavelength of light.[6][8]

-

b is the path length of the cuvette (in cm), which is the distance the light travels through the sample. Typically, this is a standardized 1 cm.

-

c is the concentration of the absorbing species in mol·L⁻¹.

To determine the molar extinction coefficient (ε), the equation can be rearranged:

ε = A / bc

This relationship underscores that by measuring the absorbance of a solution with a known concentration and path length, the molar extinction coefficient can be calculated.[3] For a robust determination, it is best practice to measure the absorbance of a series of solutions of varying concentrations and determine ε from the slope of a plot of absorbance versus concentration.

Experimental Protocol: Determination of the Molar Extinction Coefficient

This section details a step-by-step methodology for the accurate determination of the molar extinction coefficient of Methyl 4-methoxy-2-methylbenzoylformate at 365 nm.

Materials and Instrumentation

-

Analyte: High-purity Methyl 4-methoxy-2-methylbenzoylformate

-

Solvent: A UV-transparent solvent in which the analyte is highly soluble and stable. Acetonitrile or ethanol are often suitable choices. The solvent must not absorb significantly at 365 nm.

-

Instrumentation:

-

Calibrated UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

-

Reagents:

-

Solvent for blank measurements and solution preparation.

-

Experimental Workflow Diagram

Caption: Workflow for the determination of the molar extinction coefficient.

Step-by-Step Procedure

-

Preparation of a Primary Stock Solution:

-

Accurately weigh a precise amount of high-purity Methyl 4-methoxy-2-methylbenzoylformate (e.g., 10 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed compound to a Class A volumetric flask (e.g., 100 mL).

-

Dissolve the compound in a small amount of the chosen UV-transparent solvent.

-

Once fully dissolved, dilute the solution to the mark with the same solvent.

-

Calculate the precise molar concentration of this stock solution.

-

-

Preparation of Standard Solutions:

-

Perform a series of accurate serial dilutions from the primary stock solution to prepare at least five standard solutions of varying concentrations.

-

The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, ideally between 0.1 and 1.0.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

-

Set the wavelength to 365 nm.

-

Fill a clean, matched quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and zero the absorbance.

-

Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated and moving to the most concentrated.

-

Rinse the cuvette with the next solution to be measured before filling.

-

Record at least three absorbance readings for each standard solution and calculate the average.

-

Data Analysis and Calculation

-

Construct a Calibration Curve:

-

Plot the average absorbance values (y-axis) against the corresponding molar concentrations (x-axis) for the standard solutions.

-

-

Linear Regression Analysis:

-

Perform a linear regression analysis on the plotted data points.

-

The resulting equation will be in the form y = mx + b , where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'b' is the y-intercept.

-

A good calibration curve should have a coefficient of determination (R²) value close to 1 (e.g., > 0.995), indicating a strong linear relationship. The y-intercept should be close to zero.

-

-

Calculate the Molar Extinction Coefficient (ε):

-

According to the Beer-Lambert law (A = εbc), the slope of the calibration curve (m) is equal to εb.

-

Since the path length (b) is typically 1 cm, the molar extinction coefficient (ε) is equal to the slope of the line.

-

The units of the molar extinction coefficient will be L·mol⁻¹·cm⁻¹.

-

Tabulated Data Summary

| Standard Solution | Concentration (mol/L) | Absorbance at 365 nm (AU) |

| 1 | [Concentration 1] | [Absorbance 1] |

| 2 | [Concentration 2] | [Absorbance 2] |

| 3 | [Concentration 3] | [Absorbance 3] |

| 4 | [Concentration 4] | [Absorbance 4] |

| 5 | [Concentration 5] | [Absorbance 5] |

Linear Regression Results:

-

Slope (m): [Value from regression] L·mol⁻¹·cm⁻¹

-

Y-intercept (b): [Value from regression]

-

Coefficient of Determination (R²): [Value from regression]

Calculated Molar Extinction Coefficient (ε):

-

ε = [Value of slope] L·mol⁻¹·cm⁻¹

Trustworthiness and Self-Validation: Ensuring Accuracy

To ensure the trustworthiness of the determined molar extinction coefficient, the following points should be considered:

-

Purity of the Compound: The accuracy of the result is directly dependent on the purity of the Methyl 4-methoxy-2-methylbenzoylformate used. Impurities that absorb at 365 nm will lead to an erroneous value.

-

Linearity: The Beer-Lambert law holds true for a specific concentration range.[5] If the calibration curve is non-linear, it may indicate that the concentrations used are too high, leading to molecular interactions that affect absorbance. In such cases, the experiment should be repeated with more dilute solutions.

-

Instrument Calibration: The spectrophotometer should be regularly calibrated to ensure wavelength accuracy and photometric accuracy.

-

Solvent Effects: The molar extinction coefficient can be influenced by the solvent used. It is crucial to report the solvent in which the determination was made.

Conclusion

The molar extinction coefficient is a critical parameter for the quantitative analysis and application of Methyl 4-methoxy-2-methylbenzoylformate. By following the detailed protocol outlined in this guide, researchers can confidently and accurately determine the molar extinction coefficient of this compound at 365 nm. Adherence to best practices in solution preparation, spectrophotometric measurement, and data analysis will ensure the generation of reliable and reproducible data, which is paramount in research and development settings.

References

- FindLight. (2024, December 18).

- Fiveable. (2025, August 15). Beer-Lambert Law - AP Chem.

- Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry.

- Pearson.

- Creative Proteomics.

- Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law.

- MtoZ Biolabs. How to Determine the Extinction Coefficient.

- Anshul Specialty Molecules. (2025, July 11).

- ChemicalBook. (2023, October 12).

Sources

- 1. Methyl Benzoylformate [anshulchemicals.com]

- 2. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]

- 6. fiveable.me [fiveable.me]

- 7. Beer-Lambert Law Calculator | Absorbance, Concentration & Transmittance [pearson.com]

- 8. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

A Methodological Guide to the Characterization of Thermal Stability and Melting Point for Methyl 4-methoxy-2-methylbenzoylformate

Executive Summary

This technical guide provides a comprehensive framework for the analytical characterization of Methyl 4-methoxy-2-methylbenzoylformate, a compound of interest for synthetic and pharmaceutical development. The thermal stability and melting point are critical physicochemical parameters that influence a compound's viability for further development, impacting everything from storage and handling to formulation and regulatory compliance. Due to the limited availability of specific public data for this molecule, this document outlines a robust, first-principles approach for empirically determining these properties. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), supplemented by a framework for isothermal stress testing using a stability-indicating HPLC method. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a definitive thermal profile for this compound, ensuring data integrity and scientific rigor.

Introduction to Methyl 4-methoxy-2-methylbenzoylformate

Methyl 4-methoxy-2-methylbenzoylformate (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ) is an aromatic keto-ester.[1] Its structure suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.

Chemical Structure:

The precise characterization of its physical properties is a foundational step in its scientific evaluation. Thermal properties, in particular, dictate the operational boundaries for its safe handling, processing (e.g., milling, drying), and long-term storage.

The thermal behavior of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability profile.

-

Melting Point: A sharp melting point is a primary indicator of purity. The presence of impurities typically results in a broadened and depressed melting range. Furthermore, different polymorphic forms of a compound will exhibit distinct melting points, which can have profound implications for solubility and bioavailability.

-

Thermal Stability: The temperature at which a compound begins to decompose is a critical safety and quality parameter. Uncontrolled thermal decomposition can lead to the generation of potentially toxic degradants and represents a risk during manufacturing and storage. Aromatic esters are known to be generally stable, with thermal degradation for related structures often initiated by the cleavage of the ester bond at temperatures exceeding 350°C.[2] However, this must be confirmed empirically.

Given the structural similarities to compounds like Methyl benzoylformate, which is known to decompose upon heating, a thorough investigation is warranted.[3]

Melting Point and Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides quantitative data on thermal events such as melting, crystallization, and solid-state transitions.

The choices made during DSC method development are critical for obtaining high-quality, interpretable data.

-

Sample Mass: A small sample mass (typically 2-5 mg) is used to minimize thermal gradients within the sample, resulting in sharper peaks and more accurate transition temperatures.

-

Heating Rate: A standard heating rate of 10 K/min offers a good balance between resolution and sensitivity.[5] Slower rates can improve resolution of closely occurring thermal events, while faster rates can enhance the sensitivity for detecting weak transitions.

-

Atmosphere: An inert nitrogen atmosphere is essential to prevent oxidative degradation of the sample during heating. This ensures that the observed thermal events are intrinsic properties of the compound itself and not artifacts of a reaction with air.[5]

-

Sample Pan: Vented aluminum pans are suitable for melting point analysis where no significant volatilization is expected. However, if there is a possibility of sublimation or decomposition involving gas release, hermetically sealed pans should be used to maintain constant pressure and prevent mass loss.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of Methyl 4-methoxy-2-methylbenzoylformate into a clean aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. If using a hermetic pan, ensure a proper seal. Place an empty, sealed pan on the reference side of the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the expected melt (e.g., 250°C) at a heating rate of 10°C/min.

-

Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

The resulting DSC thermogram will plot heat flow (mW) versus temperature (°C).

-

Melting Point (Tₘ): The melting event is observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

-

Enthalpy of Fusion (ΔHբ): The area under the melting peak is integrated to calculate the enthalpy of fusion, which is the energy required to melt the sample.

-

Polymorphism: The presence of multiple endothermic peaks or exothermic (crystallization) events prior to the final melt may indicate the existence of different polymorphic forms or the conversion from a metastable to a more stable form upon heating.

Caption: Workflow for determining melting point via DSC.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive method for determining the temperature at which a material begins to degrade and quantifying mass loss associated with decomposition events.[6][7]

-

Heating Rate: A rate of 10-20°C/min is common. This rate is fast enough to complete the analysis in a reasonable time while still allowing for good resolution of decomposition steps.

-

Atmosphere: As with DSC, an inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation.

-

Temperature Range: The experiment should be run to a sufficiently high temperature (e.g., 600-800°C) to ensure that all major decomposition events are captured.[7]

-

Instrument Preparation: Ensure the TGA balance is tared and the instrument is calibrated for temperature.

-

Sample Preparation: Place 5-10 mg of Methyl 4-methoxy-2-methylbenzoylformate into a tared TGA pan (platinum or ceramic).

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Heat the sample from room temperature (e.g., 25°C) to 800°C at a constant rate of 10°C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

The TGA curve plots percent weight versus temperature.

-

Thermal Stability Range: The initial plateau on the curve represents the temperature range over which the compound is thermally stable.[6]

-

Onset of Decomposition (Tₒₙₛₑₜ): The temperature at which significant mass loss begins is the onset of decomposition. This is a key indicator of the upper limit of the compound's thermal stability.

-

Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (DTG curve) plots the rate of mass loss versus temperature. The peaks on the DTG curve correspond to the temperatures of maximum decomposition rate for each step, which can be more precise for identifying decomposition temperatures than the TGA curve alone.[6]

Caption: Workflow for assessing thermal stability via TGA.

Data Summary and Comprehensive Stability Profile

The data gathered from the DSC and TGA experiments should be systematically tabulated to provide a clear and concise summary of the compound's thermal properties.

| Parameter | Method | Result | Interpretation |

| Melting Point (Onset) | DSC | TBD (°C) | Temperature at which melting begins. Indicator of purity. |

| Enthalpy of Fusion (ΔHբ) | DSC | TBD (J/g) | Energy required for melting. Relevant for polymorphism. |

| Other Thermal Events | DSC | TBD | Presence of polymorph transitions, recrystallization, etc. |

| Decomposition Onset (Tₒₙₛₑₜ) | TGA | TBD (°C) | Upper temperature limit of thermal stability. |

| Mass Loss at T > Tₒₙₛₑₜ | TGA | TBD (%) | Quantifies the extent of decomposition in observed steps. |

| Peak Decomposition Temp. | DTG | TBD (°C) | Temperature of maximum decomposition rate. |

By combining these results, a comprehensive thermal profile can be established. For example, the DSC analysis will define the melting behavior, while the TGA will confirm whether the compound melts with or without decomposition. This distinction is critical; a compound that decomposes at or near its melting point presents significant challenges for formulation and processing. The data generated through these protocols will provide the authoritative grounding needed to make informed decisions in a drug development pipeline.

Conclusion

The systematic evaluation of thermal stability and melting point is a non-negotiable step in the characterization of any new chemical entity. This guide provides a robust, scientifically-grounded framework for determining these critical properties for Methyl 4-methoxy-2-methylbenzoylformate. By adhering to the detailed DSC and TGA protocols, researchers can generate reliable and accurate data, establishing a firm understanding of the compound's thermal behavior. This foundational knowledge is essential for ensuring the quality, safety, and efficacy of any future application, from laboratory synthesis to pharmaceutical formulation.

References

- LookChem. (n.d.). Methyl 4-acetamido-2-methoxybenzoate.

- Liu, Y., et al. (2013). Hydroxylated polymethoxyflavonoid glycosides (OH-PMFGs) are a rare kind of highly methoxylated flavone glycosides, which demonstrate many health-promoting bioactivities. Analytical Methods.

- CymitQuimica. (n.d.). CAS 121-98-2: Methyl 4-methoxybenzoate.

- SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate.

- Smolecule. (2023, August 15). Buy Methyl benzoylformate | 15206-55-0.

- Rieke Metals, Inc. (n.d.). METHYL 4-METHOXY-2-METHYLBENZOYLFORMATE.

- Khan, K. M., et al. (2015).

- Matrix Scientific. (n.d.). Methyl 4-methoxybenzoate.

- Chongqing Chemdad Co., Ltd. (n.d.). 4-METHOXY-2-METHYLBENZALDEHYDE.

- BenchChem. (2025). Stability and Storage of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide.

- BenchChem. (2025). A Comparative Guide to Purity Assessment of Methyl 2-Bromo-4-methoxybenzoate by GC-MS.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Methyl 4-methoxybenzoate.

- Ali, M. A., et al. (2012). Synthesis and Spectral Characterization of 4-Methoxybenzoylmethylenetri-p-tolylphosphorane and It's Reaction with Mercury(II) Halides. Asian Journal of Chemistry.

- Sidiki, O., et al. (2014).

- Wang, K., et al. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)

- Stenutz, R. (n.d.). methyl 4-methoxybenzoate.

- PubChem. (n.d.). Methyl 4-formyl-2-methoxybenzoate.

- ChemicalBook. (2023, October 12). Methyl benzoylformate: properties, applications and safety.

- ChemicalBook. (2026, January 13). Methyl 4-methoxyacetoacetate | 41051-15-4.

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of the derivatives methyl-IF....

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl Benzoylformate, 99%.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Glinnemann, J., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Polymers (Basel).

- Trujillo-de Santiago, G., et al. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers (Basel).

- ChemSpider. (2010, July 22). Methyl ester hydrolysis.

- Gackowska, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules.

- Niculescu, A., et al. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules.

- Chemistry LibreTexts. (2025, July 3). 2: Thermogravimetry.

- LGC Standards. (n.d.). Methyl 4-Methoxybenzoate.

- He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. Macromolecules.

Sources

- 1. METHYL 4-METHOXY-2-METHYLBENZOYLFORMATE [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy Methyl benzoylformate | 15206-55-0 [smolecule.com]

- 4. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of benzoylformate derivatives in photochemistry

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzoylformate (BF) derivatives represent a pivotal class of Norrish Type I photoinitiators, distinguished by their ability to undergo unimolecular bond cleavage without the need for co-initiators. Unlike Type II systems (e.g., camphorquinone/amine), BFs offer superior color stability and biocompatibility, making them indispensable in dental restoratives, biomedical hydrogels, and high-resolution 3D printing. This guide synthesizes the photochemical mechanisms, structure-activity relationships (SAR), and synthetic protocols of BF derivatives, providing a roadmap for optimizing their use in UV and visible-light curing applications.

Photochemical Mechanisms

The utility of benzoylformates stems from their efficient generation of free radicals upon irradiation.[1][2] Understanding the quantum mechanics of this process is essential for designing derivatives with enhanced sensitivity to LED light sources (365–405 nm).

The Norrish Type I Cleavage

Upon absorption of a photon, the benzoylformate molecule transitions from the ground state (

The primary reaction is the homolytic scission of the carbon-carbon bond between the carbonyl carbon and the ester carbonyl carbon (

-

Benzoyl Radical: The primary initiating species, highly reactive toward vinyl and acrylate monomers.

-

Alkoxycarbonyl Radical: Less reactive; often undergoes secondary decarboxylation to form an alkyl radical and carbon dioxide.

Mechanism Visualization

The following diagram illustrates the energetic pathway and radical generation process.

Figure 1: Photochemical pathway of Benzoylformate derivatives undergoing Norrish Type I cleavage.

Structural Modifications & SAR

The standard Methyl Benzoylformate (MBF) absorbs primarily in the UV-C/UV-B region (

Substituent Effects

Modifying the aromatic ring with electron-donating groups (EDGs) or extending conjugation significantly alters the triplet energy (

-

Electron-Donating Groups (e.g., -SMe, -NMe

): Stabilize the -

Electron-Withdrawing Groups (e.g., -F): Generally have minimal effect on

but can influence the reactivity of the generated benzoyl radical.

Comparative Data of Derivatives

The following table summarizes key photophysical properties of MBF and its advanced derivatives.

| Derivative | Structure Code | Absorption Range | Key Feature | |

| Methyl Benzoylformate | MBF | 255 | UV-C / UV-B | Standard reference; liquid; low odor. |

| p-Fluoro-MBF | F-MBF | ~256 | UV-C / UV-B | Higher reactivity due to electrophilic radical. |

| p-Methylthio-MBF | S-MBF | ~305 | UV-B / UV-A | Red-shifted; sulfur lone pair interaction. |

| p-Dimethylamino-MBF | N-MBF | ~345 | UV-A / Visible | Significant red-shift; matches 365nm LEDs. |

| Dimethyl 1,4-dibenzoylformate | DM-BD-F | ~280-320 | Broad UV-A | Bifunctional; higher radical yield per mole. |

Data synthesized from He et al. (2021) and comparative spectral analysis.

Synthesis & Experimental Protocols

To ensure scientific integrity, we present a robust synthetic route for p-Methylthiobenzoylformate (S-MBF) using Friedel-Crafts acylation. This method is preferred over oxidation for its specificity and yield.

Synthesis Protocol: Friedel-Crafts Acylation

Objective: Synthesize S-MBF from thioanisole.[4]

Safety: Perform in a fume hood. Aluminum chloride (

Reagents:

-

Thioanisole (1.0 eq)

-

Methyl oxalyl chloride (1.2 eq)

-

Aluminum chloride (

, 2.0 eq) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Charge the flask with

(20 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath. -

Acylation Agent: Add methyl oxalyl chloride (12 mmol) dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve thioanisole (10 mmol) in 10 mL DCM and add it dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5°C to prevent polymerization or side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1).

-

Quenching: Pour the reaction mixture slowly into 100 g of ice/water containing 10 mL HCl.